molecular formula C6H3BrN2S B12969896 7-Bromothiazolo[4,5-b]pyridine

7-Bromothiazolo[4,5-b]pyridine

Cat. No.: B12969896
M. Wt: 215.07 g/mol
InChI Key: XFSALLFRFKYYPV-UHFFFAOYSA-N
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Description

7-Bromothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom attached to the seventh position of the thiazole ring .

Preparation Methods

The synthesis of 7-Bromothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium at room temperature . This reaction proceeds efficiently, yielding the desired product in good yields.

Chemical Reactions Analysis

7-Bromothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .

Scientific Research Applications

7-Bromothiazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromothiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. It has been reported to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it can act as a histamine H3 receptor antagonist, which contributes to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-Bromothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

7-bromo-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H

InChI Key

XFSALLFRFKYYPV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)SC=N2

Origin of Product

United States

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